molecular formula C17H22N2O3 B1376948 tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate CAS No. 1160247-71-1

tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate

Cat. No.: B1376948
CAS No.: 1160247-71-1
M. Wt: 302.37 g/mol
InChI Key: AUNJZAUQELRVHO-UHFFFAOYSA-N
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Description

tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate: is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a pyrrolidine ring is fused to a quinoline moiety, creating a spiro linkage. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Spirocyclization: The spiro linkage is formed by reacting the pyrrolidine intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro center.

    tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The spirocyclic structure allows for various substitution reactions, especially at the quinoline ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the quinoline ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s spirocyclic structure is of interest in the development of new pharmaceuticals. Spiro compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development.

Medicine

Research into this compound’s potential medicinal properties includes its use as a scaffold for designing new drugs with anti-cancer, anti-inflammatory, or antimicrobial activities. The spiro linkage can impart unique pharmacokinetic properties, such as improved bioavailability and metabolic stability.

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism by which tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The spirocyclic structure can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[pyrrolidine-3,3’-indoline]: Another spirocyclic compound with a pyrrolidine and indoline moiety.

    Spiro[pyrrolidine-3,3’-benzofuran]: Features a spiro linkage between pyrrolidine and benzofuran.

    Spiro[pyrrolidine-3,3’-chroman]: Combines pyrrolidine with chroman in a spirocyclic structure.

Uniqueness

tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate is unique due to the presence of the quinoline moiety, which is known for its diverse biological activities. The tert-butyl group provides additional stability and protection, making it a versatile intermediate in synthetic chemistry.

This compound’s distinct structure and reactivity profile make it a valuable subject of study in various scientific fields, from organic synthesis to drug discovery.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-8-17(11-19)10-12-6-4-5-7-13(12)18-14(17)20/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNJZAUQELRVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate
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tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate

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